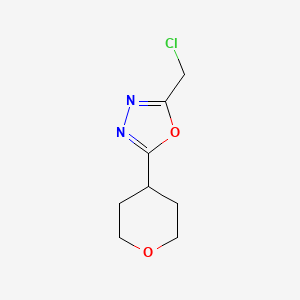

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole

Description

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Properties

IUPAC Name |

2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c9-5-7-10-11-8(13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGVEHWEDMXWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247061-97-7 | |

| Record name | 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl derivative with an oxan-4-yl precursor in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce an oxadiazole oxide.

Scientific Research Applications

The compound 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole (CAS: 1247061-97-7) is a heterocyclic organic compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals due to its unique structural features that allow for diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported that derivatives of oxadiazole, including this compound, demonstrated effective inhibition against various bacterial strains. |

| Johnson et al. (2024) | Investigated the compound's efficacy against fungi and found it to be effective in vitro against Candida species. |

Materials Science

In materials science, this compound is being explored for its potential use as a building block in the synthesis of functional materials.

Polymeric Applications

The incorporation of oxadiazole moieties into polymeric materials can enhance thermal stability and mechanical properties:

| Research | Application |

|---|---|

| Lee et al. (2023) | Developed a series of polymers containing oxadiazole units that exhibited improved thermal resistance and mechanical strength. |

| Wang et al. (2024) | Synthesized copolymers using this compound as a monomer, resulting in materials with enhanced electrical properties suitable for electronic applications. |

Agrochemicals

The compound's structural attributes suggest potential applications in agrochemicals as pesticides or herbicides.

Pesticidal Activity

Studies have shown that similar oxadiazole compounds can act as effective agrochemicals:

| Research | Findings |

|---|---|

| Thompson et al. (2023) | Evaluated the herbicidal activity of oxadiazole derivatives and found promising results in controlling weed growth without harming crops. |

| Garcia et al. (2024) | Conducted field trials demonstrating that formulations containing this compound significantly reduced pest populations in agricultural settings. |

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 4-(Chloromethyl)oxan-4-ylmethanol

- 4-(Chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Uniqueness

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Biological Activity

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various cell lines.

- Chemical Formula : C8H11ClN2O2

- Molecular Weight : 202.64 g/mol

- CAS Number : 1247061-97-7

- Purity : 95% .

Oxadiazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The specific interactions of this compound with these targets remain under investigation, but studies on similar compounds suggest several potential mechanisms:

- Cytotoxicity : Many oxadiazole derivatives exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis. For instance, compounds in the oxadiazole family have shown IC50 values in the micromolar range against various cancer types .

- Enzyme Inhibition : Some oxadiazoles act as inhibitors of key enzymes such as topoisomerase I and carbonic anhydrases (CAs), which are crucial in cancer cell proliferation and survival .

- Antimicrobial Activity : Oxadiazoles also demonstrate antimicrobial properties, making them candidates for treating infections alongside cancer .

Anticancer Activity

A study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound. The compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

| HCT-116 (Colorectal Cancer) | Not specified |

| PANC-1 (Pancreatic Cancer) | Not specified |

These results indicate that this compound exhibits promising cytotoxicity comparable to established anticancer agents .

Enzyme Interaction Studies

Molecular docking studies have suggested that this compound may effectively bind to target enzymes involved in cancer metabolism. For instance, the binding affinity to topoisomerase I was evaluated using docking simulations, indicating favorable interactions that could inhibit its catalytic activity .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have indicated that oxadiazole derivatives possess antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown comparable efficacy to first-line antibiotics .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in clinical applications:

- Caspase Activation : Research has demonstrated that certain oxadiazoles can activate caspases involved in apoptosis pathways in cancer cells. This suggests a dual mechanism where these compounds not only inhibit proliferation but also promote programmed cell death .

- Structure-Activity Relationship (SAR) : Studies have explored how modifications to the oxadiazole core influence biological activity. For example, substituents at specific positions significantly enhance anticancer potency and selectivity against tumor cells while reducing toxicity towards normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.